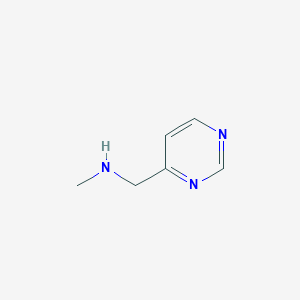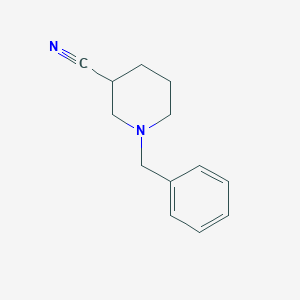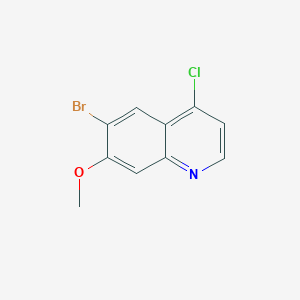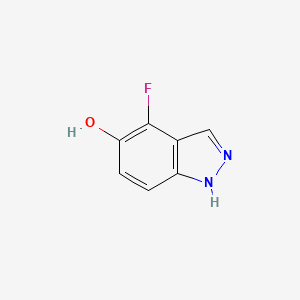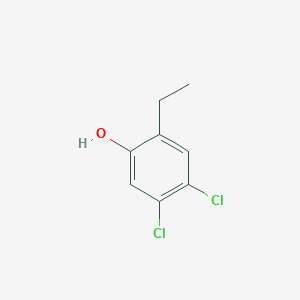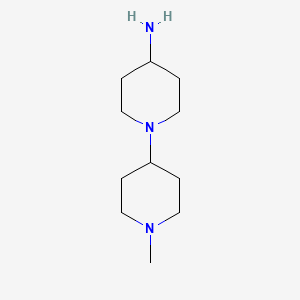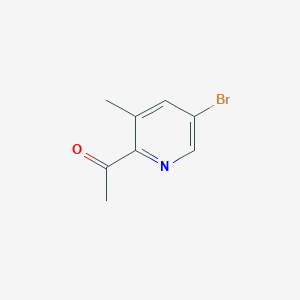![molecular formula C9H8FN3O B1344683 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 919017-55-3](/img/structure/B1344683.png)
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of ethyl cyanoformate with hydroxylamine hydrochloride to form an intermediate, which is then condensed with various acyl chlorides to obtain different oxadiazole intermediates. These intermediates are then hydrolyzed with sodium hydroxide in ethanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, purity, and cost-effectiveness. The process involves using readily available raw materials and environmentally friendly reaction conditions. The production line is designed to minimize waste and energy consumption, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound has shown potential as a nematicide, effectively controlling plant-parasitic nematodes that threaten agricultural production. It inhibits the reproduction of nematodes and affects their metabolic processes .
Medicine
In medicine, this compound is being explored for its potential as an anti-infective agent. Its ability to interact with various biological targets makes it a promising candidate for the development of new antibiotics and antiviral drugs .
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation. These materials have applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets and pathways. For example, as a nematicide, it inhibits the enzyme succinate dehydrogenase, disrupting the energy production in nematodes and leading to their death. Additionally, it affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, further contributing to its nematicidal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole
- 2-(4-Fluorophenyl)-1,3,4-oxadiazole
- 3-(2-Chloro-4-fluorobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine exhibits unique properties such as enhanced nematicidal activity and potential as an anti-infective agent. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPTFMTLZSYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

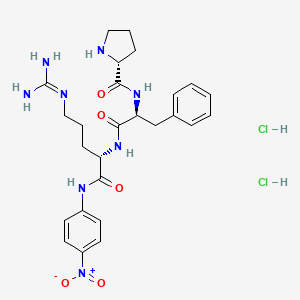
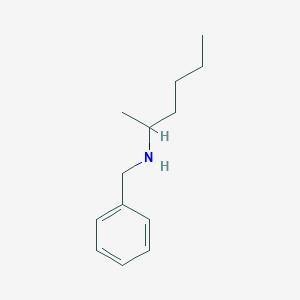
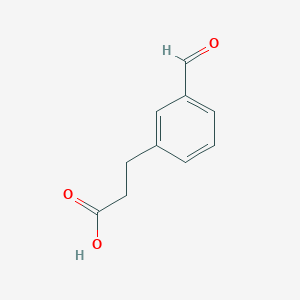
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
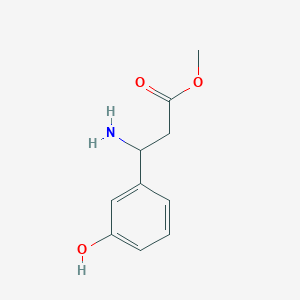
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
